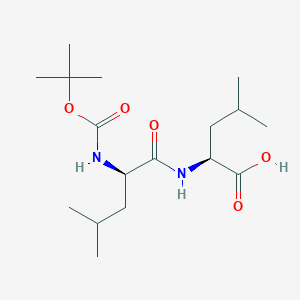

Boc-D-Leu-Leu-OH

Description

BenchChem offers high-quality Boc-D-Leu-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Leu-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H32N2O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13+/m1/s1 |

InChI Key |

PBTNVAYSJPRTLQ-OLZOCXBDSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Boc-D-Leu-Leu-OH?

The following technical guide details the chemical properties, synthesis, and applications of Boc-D-Leu-Leu-OH , a critical diastereomeric peptide intermediate.

Stereochemical Control in Peptide Therapeutics and Supramolecular Assembly

Executive Summary

Boc-D-Leu-Leu-OH (N-tert-butoxycarbonyl-D-leucyl-L-leucine) is a protected dipeptide intermediate distinguished by its specific D,L-stereochemistry . Unlike its homochiral counterpart (Boc-L-Leu-L-Leu-OH), which is a standard substrate for protease studies, the D-L diastereomer is primarily utilized as a proteolysis-resistant building block in the synthesis of GnRH agonists (e.g., Leuprorelin ) and as a scaffold for self-assembling peptide nanotubes .

This guide analyzes the compound's physicochemical behavior, synthetic utility, and role in drug development, providing actionable protocols for its handling and characterization.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound consists of a D-leucine residue coupled to an L-leucine residue, N-terminally protected by a tert-butoxycarbonyl (Boc) group.[1] The presence of the D-enantiomer at the N-terminus induces a specific conformation that prevents standard enzymatic recognition, a property exploited in therapeutic design to extend half-life.

| Property | Data |

| Chemical Name | N-(tert-Butoxycarbonyl)-D-leucyl-L-leucine |

| Abbreviation | Boc-D-Leu-L-Leu-OH |

| Molecular Formula | C₁₇H₃₂N₂O₅ |

| Molecular Weight | 344.45 g/mol |

| Stereochemistry | Heterochiral (D, L) |

| CAS Number | Intermediate status (Often cited as Leuprorelin precursor 123496-26-6 related) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Sparingly soluble in water |

Stereochemical Impact on Conformation

The D-L configuration creates a "kink" in the peptide backbone compared to the extended sheet-like structure of L-L isomers.

-

Proteolytic Stability: The D-Leu residue renders the N-terminal peptide bond unrecognizable to many aminopeptidases and chymotrypsin-like proteases.

-

Supramolecular Assembly: In non-polar solvents, Boc-D-Leu-L-Leu-OMe (and the free acid) tends to self-assemble into hexagonal nanotubes via hydrogen bonding, a behavior distinct from the L-L isomer which typically forms flat sheets or fibers.

Synthesis & Reactivity[11]

The synthesis of Boc-D-Leu-Leu-OH requires strict control over racemization, particularly during the activation of the D-Leu fragment.

Reaction Workflow

The standard route involves solution-phase coupling of Boc-D-Leu-OH with H-L-Leu-OR (where R is a protecting group like Methyl or Benzyl), followed by C-terminal deprotection.

Critical Synthetic Parameters

-

Coupling Reagents: Use EDC/HOBt or TBTU/DIPEA . Avoid harsh bases during coupling to prevent racemization of the D-Leu alpha-carbon, although the urethane (Boc) protection significantly mitigates this risk compared to amide-protected amino acids.

-

Deprotection:

-

N-Terminal: The Boc group is acid-labile (removed by TFA/DCM or 4M HCl/Dioxane).

-

C-Terminal: If synthesized as a methyl ester (-OMe), hydrolysis uses LiOH in THF/H₂O. Acidification must be controlled (pH 3.0) to precipitate the free acid without cleaving the Boc group.

-

Applications in Drug Development[12]

GnRH Agonist Manufacturing (Leuprorelin)

Boc-D-Leu-Leu-OH is a direct precursor in the synthesis of Leuprorelin (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu -Arg-Pro-NHEt).

-

Mechanism: The D-Leu residue at position 6 of the GnRH sequence stabilizes the β-turn of the peptide, increasing binding affinity to the GnRH receptor and preventing degradation by post-proline cleaving enzymes.

-

Role: It is often coupled as a fragment (D-Leu-Leu) to the growing peptide chain to ensure stereochemical integrity at this critical junction.

Supramolecular Biomaterials

Research indicates that heterochiral dipeptides (D,L) possess unique self-assembly properties useful for drug delivery systems.

-

Nanotubes: Boc-D-Leu-L-Leu-OH can self-organize into hollow tubular structures in aqueous/organic mixtures. These structures are being explored as reservoirs for slow-release drug delivery.

Experimental Protocols

Protocol A: Synthesis of Boc-D-Leu-L-Leu-OH

Objective: Produce high-purity dipeptide free acid from methyl ester precursor.

-

Dissolution: Dissolve 10 mmol of Boc-D-Leu-L-Leu-OMe in 50 mL of THF/Water (1:1).

-

Hydrolysis: Add 20 mmol (2 eq) of LiOH·H₂O at 0°C. Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until starting material disappears.

-

Work-up:

-

Evaporate THF under reduced pressure.

-

Wash the aqueous phase with diethyl ether (2 x 20 mL) to remove non-polar impurities.

-

Cool aqueous phase to 0°C and acidify carefully with 1M KHSO₄ to pH 2-3. Note: KHSO₄ is preferred over HCl to prevent accidental Boc removal.

-

-

Extraction: Extract the white precipitate with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize from EtOAc/Hexane to yield a white solid.

Protocol B: HPLC Analysis Method

Objective: Verify purity and diastereomeric excess.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Amide bond) and 254 nm |

| Retention Time | D-L isomer typically elutes before L-L isomer due to polarity differences.[2] |

Handling & Stability

-

Storage: Store at -20°C. Keep desiccated. The compound is hygroscopic.[3][4]

-

Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to strong acids (TFA, HCl) unless deprotection is intended.

-

Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.

References

- Giri, J., et al. "Nanostructures from protected L/L and D/L amino acid containing dipeptides." Peptide Science, 2020. (Describes self-assembly of Boc-D-Leu-L-Leu-OMe).

- Okada, Y. "Synthesis of Peptides: Leuprorelin." Chemical & Pharmaceutical Bulletin. (Establishes D-Leu-Leu role in GnRH agonists).

-

PubChem. Boc-D-Leucine Monomer Data. Available at: [Link]

Sources

- 1. Isolation, Structure Elucidation and Total Synthesis of Lajollamide A from the Marine Fungus Asteromyces cruciatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Boc-L-leucine L-leucine | C17H34N2O6 | CID 22879665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Characterization, Synthesis, and Sourcing of Boc-D-Leu-Leu-OH

The following technical guide details the chemical identity, synthesis, and sourcing of Boc-D-Leu-Leu-OH , a specialized dipeptide intermediate.

Executive Summary

Boc-D-Leu-Leu-OH (tert-Butyloxycarbonyl-D-Leucyl-L-Leucine) is a protected dipeptide employed primarily as a chiral intermediate in the synthesis of peptidomimetics and protease inhibitors. Unlike its all-L isomer (Boc-Leu-Leu-OH), the inclusion of the D-leucine residue at the N-terminus introduces specific stereochemical properties utilized to probe enzyme substrate specificity or induce beta-turn conformations in peptide backbones.

This guide addresses the sourcing challenges associated with this non-standard diastereomer, providing a validated synthesis protocol and analytical framework to ensure isomeric purity.

Chemical Identity & Specifications

Due to the specialized nature of the D-L diastereomer, it is frequently absent from standard chemical catalogs which typically list the L-L form. Researchers must distinguish between the two to avoid stereochemical mismatching in downstream applications.

Target Molecule Data

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-D-leucyl-L-leucine |

| Abbreviation | Boc-D-Leu-Leu-OH |

| Molecular Formula | C₁₇H₃₂N₂O₅ |

| Molecular Weight | 344.45 g/mol |

| Chirality | D (N-term), L (C-term) |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |

| CAS Number | Not Standardized (See Note below) |

Critical Note on CAS Numbers:

Supply Chain & Sourcing Strategy

Because Boc-D-Leu-Leu-OH is rarely a "stock" item, the most reliable sourcing strategy is Custom Synthesis or In-House Preparation using high-purity precursors.

A. Validated Precursor Suppliers

To synthesize the target, you must source the D-isomer starting material.

| Precursor | CAS Number | Validated Suppliers (Global) | Grade |

| Boc-D-Leu-OH | 16937-99-8 | Bachem, Chem-Impex, Sigma-Aldrich | >99% (Chiral HPLC) |

| H-Leu-OBzl·pTsOH | 17664-96-1 | Watanabe Chem, GL Biochem | >98% |

| H-Leu-OMe·HCl | 7517-19-3 | Merck, TCI, Alfa Aesar | >98% |

B. Custom Synthesis Providers

If internal synthesis is not feasible, the following contract research organizations (CROs) specialize in diastereomeric peptides:

-

Bachem (Switzerland/USA): High fidelity chiral control.

-

Genscript (China/USA): Rapid turnaround for <10g scale.

-

PolyPeptide Group: GMP capabilities for scale-up.

Synthesis Protocol (Solution Phase)

The following protocol describes the synthesis of Boc-D-Leu-Leu-OH via a Mixed Anhydride or EDC/HOBt coupling strategy, followed by saponification. This route minimizes racemization of the sensitive D-Leu residue.

Reaction Logic Diagram

The following Graphviz diagram illustrates the critical path for synthesis and purification.

Caption: Figure 1. Solution-phase synthesis workflow for Boc-D-Leu-Leu-OH using methyl ester protection strategy.

Detailed Methodology

Step 1: Coupling (Synthesis of Boc-D-Leu-Leu-OMe)

-

Reagents: Boc-D-Leu-OH (1.0 eq), H-Leu-OMe·HCl (1.1 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (3.0 eq), DCM/DMF (dry).

-

Procedure:

-

Dissolve Boc-D-Leu-OH and HOBt in dry DCM/DMF (4:1 ratio) at 0°C.

-

Add EDC·HCl and stir for 15 minutes to activate the carboxyl group.

-

Add H-Leu-OMe·HCl and DIPEA.[5]

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitor: Check TLC (System: CHCl₃/MeOH 9:1) for disappearance of Boc-D-Leu-OH.

-

Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Step 2: Deprotection (Saponification to Boc-D-Leu-Leu-OH)

-

Reagents: LiOH (3.0 eq), MeOH, Water.

-

Procedure:

-

Dissolve the intermediate (Boc-D-Leu-Leu-OMe) in MeOH.

-

Add LiOH dissolved in a minimal amount of water.

-

Stir at RT for 2–4 hours. (Avoid heating to prevent racemization).

-

Workup: Evaporate MeOH. Acidify the aqueous residue to pH ~2-3 using 1N HCl (cold).

-

Extract with EtOAc (3x). Dry organic layer and concentrate.[6]

-

Purification: Recrystallize from EtOAc/Hexane.

-

Quality Control & Analytical Validation (E-E-A-T)

The primary risk in this synthesis is epimerization , resulting in the contamination of the target (D-L) with the all-L isomer (L-L). Standard reverse-phase HPLC may not fully resolve these diastereomers.

Analytical Logic Diagram

Caption: Figure 2. Quality control decision tree emphasizing diastereomeric purity analysis.

Validation Parameters

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: 345.45 m/z.

-

Expected [M+Na]⁺: 367.44 m/z.

-

-

Diastereomeric Separation (Critical):

-

Column: Chiralpak AD-H or equivalent (Amylose-based).

-

Mobile Phase: Hexane/IPA (Isocratic).

-

Rationale: The D-L and L-L forms will have distinct retention times on a chiral stationary phase.

-

-

NMR Spectroscopy:

-

¹H NMR in DMSO-d6 will show distinct shifts for the amide protons of the D-L vs L-L isomers due to different hydrogen bonding environments.

-

References

-

PubChem. (2025).[7] Compound Summary: Boc-Leu-Leu-OH (L-L Isomer CAS 73401-65-7). Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8] Chemical Reviews, 109(6), 2455-2504. (Detailed review on coupling dynamics and racemization risks).

Sources

- 1. peptide.com [peptide.com]

- 2. 16937-99-8|Boc-D-Leu-OH|BLD Pharm [bldpharm.com]

- 3. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Boc-D-Leu-OH | 16937-99-8 - BuyersGuideChem [buyersguidechem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. prepchem.com [prepchem.com]

- 7. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

The Hydrophobic Architect: A Technical Guide to Hydrophobic Amino Acids in Peptide Engineering

Executive Summary

In peptide engineering, hydrophobic amino acids are not merely "water-fearing" spacers; they are the thermodynamic engine of folding, the primary drivers of aggregation, and the critical anchors for membrane interaction. For researchers in drug development, understanding the nuance between aliphatic hydrophobicity (Leu, Ile, Val) and aromatic interfacial affinity (Trp, Phe, Tyr) is the difference between a potent therapeutic and an insoluble precipitate.

This guide moves beyond basic biochemistry to examine the structural determinants, thermodynamic penalties, and experimental characterization of hydrophobic residues in peptide design.

Part 1: The Thermodynamic Basis of Hydrophobic Collapse

The "hydrophobic effect" is the primary driving force in peptide self-assembly, but it is often misunderstood as an attractive force between residues. It is, in reality, an entropy-driven exclusion process by the solvent.

The Entropic Penalty of Water

When a hydrophobic side chain (e.g., Leucine) is exposed to an aqueous environment, water molecules form a highly ordered, cage-like structure (clathrate) around it. This ordering significantly reduces the entropy (

-

Mechanism: Peptide folding acts to bury these residues.

-

Thermodynamic Payoff: The release of ordered water molecules back into the bulk solvent increases entropy, driving the free energy (

) negative.

The Collapse Transition

Unlike globular proteins, short peptides often lack a stable hydrophobic core. However, they undergo a "hydrophobic collapse"—a rapid equilibration where hydrophobic residues cluster to minimize solvent accessible surface area (SASA).

Diagram 1: The Hydrophobic Collapse & Folding Pathway This diagram illustrates the transition from a random coil to a structured state, driven by the exclusion of water.

Caption: The thermodynamic pathway of peptide folding.[1][2][3] Note the bifurcation at the 'Molten Globule' stage where improper hydrophobic exposure leads to aggregation.

Part 2: Selecting the Right Residue (Data & Scales)

In drug design, relying solely on the Kyte-Doolittle scale is a common error. While useful for globular proteins, it fails to predict behavior at biological membranes. The Wimley-White scale is the gold standard for peptides interacting with lipid bilayers (e.g., AMPs, CPPs).

Table 1: Comparative Hydrophobicity Scales & Structural Roles

| Amino Acid | Type | Kyte-Doolittle (Globular) | Wimley-White (Interfacial) | Structural Role in Peptides |

| Isoleucine (Ile) | Aliphatic | 4.5 (Most Hydrophobic) | -0.31 | |

| Valine (Val) | Aliphatic | 4.2 | 0.07 | |

| Leucine (Leu) | Aliphatic | 3.8 | -0.56 | |

| Phenylalanine (Phe) | Aromatic | 2.8 | -1.13 | Deep membrane insertion; |

| Tryptophan (Trp) | Aromatic | -0.9 | -1.85 (Highest Affinity) | Interfacial Anchor ; binds lipid headgroups. |

| Alanine (Ala) | Aliphatic | 1.8 | 0.17 | Helix stabilizer; low steric bulk. |

Critical Insight: Note the discrepancy for Tryptophan . It is considered hydrophilic in globular contexts (Kyte-Doolittle: -0.9) but is the most favorable residue for membrane interfaces (Wimley-White: -1.85). Use Trp to anchor peptides to cell membranes, not to bury them in a core.

Part 3: Structural Determinants in Design

The Aliphatic Core (Leu, Ile, Val)

These residues provide the bulk adhesion required for stability.

-

Leucine (Leu): The default choice for stabilizing

-helices. It has high helix propensity and packs well without the steric bulk of Val/Ile near the backbone. -

Beta-Sheet Risk: Valine and Isoleucine are

-branched. While hydrophobic, they restrict backbone flexibility, strongly favoring

The Aromatic Anchors (Trp, Tyr)

Tryptophan is unique.[4] Its indole ring is amphipathic—the nitrogen can donate a hydrogen bond to lipid headgroups, while the rings engage in cation-

-

The Snorkel Effect: In transmembrane peptides, Trp and Tyr residues orient themselves at the water-lipid interface, "snorkeling" their polar atoms toward the aqueous phase while burying their rings. This locks the peptide orientation relative to the membrane.

Part 4: Experimental Characterization Protocols

Protocol A: Hydrophobicity Mapping via RP-HPLC

Objective: Determine the "Effective Hydrophobicity" relative to retention time. This is more predictive of purification behavior than calculated LogP.

Reagents:

-

Mobile Phase A: 0.1% TFA in Milli-Q Water (Ion-pairing agent masks charges).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Column: C18 (for peptides < 30 residues) or C4 (for very hydrophobic/large peptides).

Workflow:

-

Equilibration: Run 5% B for 10 min to saturate the column surface.

-

Standardization: Inject a standard mixture (e.g., commercially available peptide retention standards) to calibrate the column state.

-

Gradient: Linear ramp 5% to 65% B over 30 minutes (2% B/min slope).

-

Analysis:

-

Early Elution (< 20% B): Highly polar; likely poor membrane permeability.

-

Late Elution (> 50% B): Highly hydrophobic; high risk of aggregation/precipitation in bio-assays.

-

Peak Shape: Tailing indicates secondary interactions (likely hydrophobic adsorption). Add Isopropanol (1-5%) to Mobile Phase B to resolve.

-

Protocol B: TFE Titration (Structural Propensity)

Objective: Determine if hydrophobic residues are driving a specific fold or non-specific aggregation.

-

Preparation: Dissolve peptide in buffer (PBS, pH 7.4).

-

Titration: Add Trifluoroethanol (TFE) in increments (0%, 10%, ... 50%). TFE mimics the hydrophobic environment of a protein core or membrane.

-

Detection: Monitor Circular Dichroism (CD) at 222 nm (helix) and 218 nm (sheet).

-

Result: If helix signal increases sigmoidally with TFE, the hydrophobic residues are correctly stabilizing the fold.

-

Result: If signal disappears or noise increases, the peptide is precipitating (hydrophobic aggregation).

-

Part 5: Optimization Logic

Diagram 2: Peptide Optimization Workflow Use this logic flow to troubleshoot solubility vs. potency issues related to hydrophobicity.

Caption: Decision matrix for optimizing peptide hydrophobicity. Dashed lines represent the iterative design cycle.

References

-

Wimley, W. C., & White, S. H. (1996).[5] Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature Structural Biology. [Link]

-

Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology. [Link]

-

Killian, J. A., et al. (2007). Orientation and Motion of Tryptophan Interfacial Anchors in Membrane-Spanning Peptides.[6][7][8] Biochemistry. [Link]

-

Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. [Link]

-

Dill, K. A. (1990). Dominant forces in protein folding. Biochemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rbaldwin.stanford.edu [rbaldwin.stanford.edu]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Experimentally determined hydrophobicity scale for proteins at membrane interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publ.royalacademy.dk [publ.royalacademy.dk]

- 7. Orientation and motion of tryptophan interfacial anchors in membrane-spanning peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

How to use Boc-D-Leu-Leu-OH in solid-phase peptide synthesis

Application Note: Strategic Incorporation of Boc-D-Leu-Leu-OH in Solid-Phase Peptide Synthesis

Part 1: Introduction & Strategic Rationale

Boc-D-Leu-Leu-OH (tert-butyloxycarbonyl-D-leucyl-L-leucine) is a specialized dipeptide building block used primarily to introduce a proteolytically stable motif into peptide backbones. The incorporation of D-amino acids (D-Leu) adjacent to L-amino acids (L-Leu) alters the local secondary structure, often inducing β-turn conformations that are critical for receptor binding in peptidomimetics.

However, using a pre-formed dipeptide with a free C-terminal carboxyl group in Solid-Phase Peptide Synthesis (SPPS) presents a unique chemical challenge: C-terminal Racemization . Unlike urethane-protected single amino acids (e.g., Boc-Leu-OH or Fmoc-Leu-OH), which are resistant to racemization during activation, the C-terminal residue of a dipeptide (in this case, L-Leu) has an amide bond at its N-terminus. Upon activation, this amide oxygen can attack the activated carbonyl, forming a 5(4H)-oxazolone intermediate. This intermediate is prone to rapid epimerization, potentially converting the L-Leu to D-Leu, destroying the stereochemical integrity of your therapeutic candidate.

This guide details the "Segment Condensation" protocol designed to suppress oxazolone formation and ensure high-fidelity incorporation of Boc-D-Leu-Leu-OH.

Part 2: Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | C₁₇H₃₂N₂O₅ |

| Molecular Weight | 344.45 g/mol |

| Stereochemistry | N-terminal: D-Leucine; C-terminal: L-Leucine |

| Solubility | Soluble in DMF, DMSO, DCM. Sparingly soluble in water. |

| Storage | +2°C to +8°C (Desiccated). Hygroscopic. |

| Hazards | Irritant. Handle with PPE. |

Part 3: Critical Mechanism – The Racemization Risk

Understanding why this protocol differs from standard amino acid coupling is vital. The diagram below illustrates the oxazolone pathway that must be suppressed.

Figure 1: Mechanism of C-terminal racemization via oxazolone formation during dipeptide activation. Standard base-mediated activation (e.g., HATU/DIEA) accelerates the red pathway. The protocol below favors the green pathway.

Part 4: Validated Experimental Protocols

Method A: Low-Racemization Coupling (Recommended)

Context: Use this when coupling Boc-D-Leu-Leu-OH to a resin-bound peptide chain. Rationale: Carbodiimide activation (DIC) with highly acidic additives (HOAt or Oxyma) suppresses oxazolone formation by rapidly trapping the active ester and maintaining a lower pH than base-mediated methods.

Reagents:

-

Activator: DIC (N,N′-Diisopropylcarbodiimide)[1]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.[2] Note: HOAt is superior to HOBt for steric bulk.

-

Solvent: DMF (Dimethylformamide), anhydrous.

Protocol Steps:

-

Calculation: Use 3.0 equivalents (eq) of Boc-D-Leu-Leu-OH relative to the resin loading.

-

Dissolution: Dissolve the dipeptide and 3.0 eq of HOAt in minimal anhydrous DMF.

-

Activation: Add 3.0 eq of DIC .

-

Critical: Do NOT add DIEA or NMM. Keep the activation solution base-free.

-

Allow to pre-activate for 2–3 minutes only. Long pre-activation increases oxazolone risk.

-

-

Coupling: Add the mixture immediately to the resin-bound peptide (free amine form).

-

Incubation: Agitate at room temperature for 2 to 4 hours .

-

Note: Dipeptides couple slower than single amino acids due to steric bulk.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin). If slightly positive, perform a second coupling (re-couple) using fresh reagents for half the time.

Method B: Incorporation as an N-Terminal Cap (Fmoc-SPPS Context)

Context: Using Boc-D-Leu-Leu-OH as the final residues in an Fmoc synthesis strategy. Rationale: The Boc group is stable to piperidine. This allows the dipeptide to be coupled, and the Boc group remains until the final global cleavage with TFA, which simultaneously removes the peptide from the resin and deprotects the N-terminus.

-

Resin Prep: Ensure the Fmoc-peptide-resin is deprotected (Fmoc removed) and washed with DMF.

-

Coupling: Follow Method A (DIC/HOAt).

-

Alternative: If DIC is unavailable, use HATU (2.9 eq) / TMP (2,4,6-Trimethylpyridine, 6.0 eq) . TMP is a weaker, more sterically hindered base than DIEA, reducing proton abstraction at the chiral center [1].

-

-

Final Cleavage: Wash resin with DCM. Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours. This removes the Boc group and cleaves the peptide from the resin (assuming Wang/Rink linker).

Part 5: Workflow Visualization

The following decision tree guides the integration of this dipeptide into your broader synthesis campaign.

Figure 2: Decision matrix for incorporating Boc-D-Leu-Leu-OH. Note that in Fmoc synthesis, this reagent is best used as a terminal cap.

Part 6: Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Doublet peaks in HPLC | Racemization of C-terminal Leu (L → D). | Switch to DIC/HOAt. Avoid DIEA. Lower coupling temp to 0°C for first hour. |

| Incomplete Coupling | Steric hindrance of the dipeptide. | Double couple. Use Magic Mixture (DCM/DMF/NMP 1:1:1) to improve resin swelling. |

| Mass Shift (+56 Da) | t-Butyl cation scavenging failure (Boc removal). | Ensure scavengers (TIS/Water) are fresh in the cleavage cocktail. |

References

-

Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Fmoc-Amino Acid Fluorides. Journal of Organic Chemistry.

-

Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

Sigma-Aldrich. (2024). Boc-D-Leu-OH Product Specification and Handling. Merck/Sigma Technical Data.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Application Note: Stereochemical Characterization of Peptides Containing D-Amino Acids

Abstract

The incorporation of D-amino acids into peptide therapeutics is a critical strategy for enhancing proteolytic stability and modulating receptor affinity. However, distinguishing D-isomers from their L-counterparts presents a formidable analytical challenge, as they are isobaric and often co-elute in standard reversed-phase liquid chromatography (RPLC). This Application Note details two orthogonal workflows for the unequivocal identification of D-amino acids: (1) The Advanced Marfey’s Method for residue-specific absolute configuration determination, and (2) Ion Mobility Mass Spectrometry (IMS-MS) for the separation of intact peptide epimers based on gas-phase conformational differences.

Introduction: The "Silent" Modification

In drug development, D-amino acids are frequently employed to arrest enzymatic degradation.[1] For example, the substitution of L-Ala with D-Ala in enkephalins dramatically increases half-life. However, unintentional racemization during solid-phase peptide synthesis (SPPS)—particularly at Cysteine and Histidine residues—can generate impurities that are chemically identical (isobaric) but pharmacologically inactive or toxic.

Standard LC-MS relies on mass-to-charge ratio (m/z) and hydrophobicity. Since D/L enantiomers share identical masses and often have negligible differences in hydrophobicity on achiral columns, they act as "silent" impurities. This guide provides the protocols to break this silence.

Technique A: Residue-Specific Analysis via Marfey’s Method[2][3]

The "Gold Standard" for determining the absolute configuration of amino acids within a peptide is Marfey’s Method . This technique relies on derivatizing the amino acid hydrolysate with a chiral reagent, typically 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).[2]

Mechanism of Action

The reaction involves a nucleophilic aromatic substitution. The amine of the amino acid attacks the fluorinated carbon of the L-FDAA.

-

Result: The L-amino acid forms an L-L diastereomer . The D-amino acid forms an L-D diastereomer .

-

Separation: Unlike enantiomers, diastereomers have different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column.

-

Elution Rule: Generally, the L-D diastereomer elutes later than the L-L diastereomer on C18 phases due to stronger intramolecular hydrogen bonding in the L-D complex, which reduces its interaction with the aqueous mobile phase (increasing effective hydrophobicity).

Protocol: Advanced Marfey’s Analysis[3][4]

Materials:

-

Reagent: L-FDAA (Marfey’s Reagent) or L-FDLA (Leucine variant for higher hydrophobicity).

-

Solvent: Acetone, 1M NaHCO₃, 1M and 6N HCl.

-

Standard: Racemic mixture of the amino acid (DL-AA).

Step-by-Step Workflow:

-

Acid Hydrolysis:

-

Dissolve 50 µg of peptide in 100 µL of 6N HCl.

-

Incubate at 110°C for 24 hours under N₂ atmosphere (or 150°C for 15 min in a microwave reactor to minimize Trp degradation).

-

Evaporate to dryness using a SpeedVac.

-

-

Derivatization:

-

Resuspend the dried hydrolysate in 50 µL water.

-

Add 20 µL of 1M NaHCO₃ (Critical: pH must be >8.0 to deprotonate the amine for nucleophilic attack).

-

Add 100 µL of 1% L-FDAA in acetone .

-

Incubate at 40°C for 60 minutes.

-

-

Quenching:

-

Stop the reaction by adding 20 µL of 1M HCl .

-

Dilute with 200 µL of 50% Acetonitrile/Water.

-

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 60% B over 45 minutes (Slow gradient is essential for diastereomer resolution).

-

Detection: Monitor UV at 340 nm (dinitrophenyl absorbance) and MS (Extracted Ion Chromatogram).

-

Visualization of Marfey's Workflow

Figure 1: Workflow for Marfey’s Method.[4][2] The conversion of enantiomers to diastereomers allows separation on standard C18 columns.

Technique B: Intact Epimer Separation via Ion Mobility (IMS-MS)

While Marfey’s method is excellent for composition analysis, it destroys the peptide. To analyze intact peptide epimers (e.g., to detect a D-amino acid impurity in a final drug product), Ion Mobility Spectrometry (IMS) is the superior choice.

Principle: Collision Cross Section (CCS)

IMS separates ions in the gas phase based on their size, shape, and charge.

-

A peptide containing a D-amino acid will fold differently in the gas phase compared to its all-L isomer.

-

This difference in folding changes the Collision Cross Section (CCS) .

-

Even if the isomers have the exact same mass and LC retention time, they will drift through the IMS cell at different speeds.

Protocol: IMS-MS Screening

Equipment: High-resolution Q-TOF with IMS capability (e.g., TWIMS or TIMS).

-

Sample Preparation:

-

Dilute peptide to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Note: If separation is poor, add trace metal salts (e.g., 10 µM ZnOAc). Metal adducts often lock the peptide into more distinct conformers than protonated species.

-

-

IMS Tuning:

-

Soft Ionization: Keep source temperature <100°C to preserve solution-phase conformers.

-

Wave Velocity/Height: Optimize to maximize resolution (R > 50).

-

Gas: Nitrogen is standard; Helium provides "truer" CCS values but is harder to implement in some instruments.

-

-

Data Analysis:

-

Extract the Drift Time (dt) for the parent ion m/z.

-

Compare the Drift Time of the sample against a pure L-peptide standard.

-

D-isomer identification: Presence of a secondary drift peak or a shift in the CCS centroid value.

-

Visualization of IMS Separation Logic

Figure 2: IMS separates isobaric peptides based on their 3D conformational "shadow" (CCS) in the gas phase.

Analytical Decision Matrix & Troubleshooting

Method Selection Guide

| Requirement | Recommended Technique | Why? |

| Unknown Impurity ID | Marfey's Method | You need to know which residue is D-configured. |

| QC Release Testing | Chiral LC or IMS | Faster; requires analyzing the intact molecule. |

| High Throughput | IMS-MS | Separation occurs in milliseconds; no long gradients needed. |

| Complex Matrix (Plasma) | LC-MS/MS (SRM) | Marfey's can be adapted for SRM detection of specific D-amino acids in plasma. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Marfey's: Low Yield | pH < 8.0 during derivatization.[5] | Ensure NaHCO₃ is fresh. The amine must be uncharged to react. |

| Marfey's: Co-elution | Gradient too steep. | Flatten gradient to 0.5% B per minute. Switch to L-FDLA (more hydrophobic). |

| IMS: No Separation | Conformers are too similar. | Metalation: Spike sample with Li+ or Zn2+. Metal adducts often exaggerate shape differences. |

| Trp/Cys Loss | Acid hydrolysis degradation. | Add 1% Phenol to HCl as a scavenger or use Propionic acid/HCl (1:1) at 150°C. |

References

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

-

Fujii, K., et al. (1997). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Elucidation of limitations of Marfey's method.[6][7] Analytical Chemistry, 69(16), 3346-3352. Link

-

Clemmer, D. E., & Jarrold, M. F. (1997). Ion mobility measurements and their applications to clusters and biomolecules. Journal of Mass Spectrometry, 32(6), 577-592. Link

-

FDA Guidance for Industry. (2023). Development of Therapeutic Protein Biosimilars: Comparative Analytical Assessment and Other Quality-Related Considerations. Link

-

Jia, C., et al. (2017). Fast and Effective Ion Mobility–Mass Spectrometry Separation of D-Amino-Acid-Containing Peptides. Analytical Chemistry, 89(17), 9048–9055. Link

Sources

- 1. jpt.com [jpt.com]

- 2. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 7. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency for Hydrophobic Dipeptides

Welcome to the technical support center for hydrophobic peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with coupling hydrophobic dipeptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.

Hydrophobic peptides, particularly those containing consecutive bulky residues like Valine, Leucine, and Isoleucine, are notoriously "difficult sequences".[1] The primary challenges stem from their high potential for aggregation and low solubility in both aqueous and organic solvents.[1][2] During solid-phase peptide synthesis (SPPS), the growing peptide chain can fold into stable secondary structures (e.g., β-sheets) through inter-chain hydrogen bonding, leading to poor solvation, resin shrinking, and incomplete reactions.[3][4] This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of hydrophobic dipeptides, offering probable causes and actionable solutions.

Problem 1: Low or Incomplete Coupling Efficiency

Symptoms:

-

A positive color test (e.g., blue beads with the Kaiser test) after the coupling step, indicating unreacted free primary amines.[5] Note: The standard Kaiser test is not applicable for detecting unreacted secondary amines like Proline; an isatin or chloranil test should be used instead.[6]

-

Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence (the target peptide missing one or more amino acids).[6]

-

The resin matrix visibly shrinks during synthesis.

Probable Causes:

-

On-Resin Aggregation: The growing peptide chains interact with each other via hydrogen bonds, forming insoluble aggregates that physically block reactive sites.[3][7] This is the most common cause for difficult sequences.

-

Steric Hindrance: The bulky side chains of both the incoming amino acid and the N-terminal residue on the resin clash, slowing down the reaction kinetics.[6][8] This is particularly challenging when coupling two α,α-disubstituted amino acids or N-alkylated amino acids.[9]

-

Poor Solvation: The peptide-resin is not adequately solvated by the reaction solvent, leading to collapsed chains and reduced access to reactive sites.[10]

-

Insufficient Reagent Reactivity: Standard coupling reagents may not be potent enough to overcome the high activation energy required for sterically hindered or aggregation-prone sequences.[5]

Recommended Solutions:

-

Enhance Reagent Reactivity: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents are generally more effective than carbodiimides for difficult couplings.[5][11][12]

-

HATU, HCTU, COMU: These are highly efficient and considered among the most powerful reagents for overcoming steric hindrance and promoting coupling in aggregating sequences.[6][11][13] HATU, in particular, is often recommended as the gold standard for difficult couplings.[6] The HOAt-based reagents (like HATU) are generally superior to HOBt-based ones (like HBTU).[11][14]

-

Phosphonium Salts (PyBOP, PyAOP): These are also excellent choices, offering high coupling efficiency with a lower risk of guanidinylation side reactions compared to uronium salts.[11][12]

-

-

Optimize Reaction Conditions:

-

Increase Temperature: Microwave-assisted synthesis can significantly accelerate coupling rates and help disrupt secondary structures, overcoming both aggregation and steric barriers.[3][7][15] If microwave heating is not available, conventional heating to 50-60°C can also be effective, though care must be taken to minimize racemization, especially with sensitive residues like Cys and His.[15]

-

Extend Coupling Time & Double Couple: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[5] If the coupling is still incomplete, perform a second coupling step with a fresh solution of activated amino acid.[16]

-

-

Improve Solvation:

-

Change the Primary Solvent: While DMF is the most common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) is less polar and often superior for maintaining the solubility of growing hydrophobic peptides, preventing aggregation.[16][17]

-

Use Solvent Mixtures: A "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation for difficult sequences.[1] The addition of chaotropic agents (like LiCl or KSCN) or structure-disrupting solvents like trifluoroethanol (TFE) can also be beneficial.[2][18]

-

-

Disrupt Secondary Structures:

-

Incorporate Pseudoproline Dipeptides: These derivatives introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheet structures responsible for aggregation.[7] The native residue is regenerated during the final acid cleavage.

-

Use Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on a backbone nitrogen atom prevents inter-chain hydrogen bonding.[19] This is a very effective but more synthetically complex strategy.

-

Problem 2: Poor Solubility of Cleaved Peptide

Symptoms:

-

The lyophilized crude peptide powder does not dissolve in standard HPLC solvents (e.g., water/acetonitrile mixtures).[2]

-

Precipitation occurs during purification or analysis.[1]

Probable Causes:

-

Inherent Hydrophobicity: The amino acid composition of the dipeptide results in a molecule with very low affinity for aqueous or moderately polar organic solvents.[20] Peptides with over 25% hydrophobic residues are often problematic.[20]

Recommended Solutions:

-

Use Co-Solvents: Attempt to dissolve the peptide in a small amount of a strong organic solvent first, then dilute with the desired aqueous buffer.

-

DMSO: The preferred choice for highly hydrophobic, uncharged peptides.[20][21]

-

Formic Acid or Acetic Acid: Often used to improve solubility for HPLC and MS analysis.[2]

-

Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP): Excellent for disrupting aggregation and solubilizing hydrophobic peptides.[2][19] A solution of 10-20% TFE in a standard buffer can be effective.[19]

-

-

Adjust pH: The solubility of a peptide is typically lowest at its isoelectric point (pI). Adjusting the pH away from the pI using acidic (e.g., dilute acetic acid) or basic (e.g., dilute ammonium bicarbonate) solutions can increase charge and improve solubility.[20][21]

-

Employ Physical Methods:

-

Incorporate Temporary Solubilizing Tags: For extremely difficult cases, hydrophilic tags can be added to the N- or C-terminus during synthesis to aid in handling and purification. These tags are then cleaved off to yield the final product.[2][10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for a hydrophobic dipeptide with significant steric hindrance?

For challenging couplings involving sterically hindered and hydrophobic residues, high-reactivity uronium or phosphonium salt reagents are strongly recommended. HATU is often considered the most effective choice due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the coupling reaction.[11] COMU is another excellent option that offers high reactivity and produces water-soluble byproducts, simplifying purification.[14]

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

| Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Disadvantages |

| Uronium/Aminium | HATU, HCTU, COMU | Very High | Gold standard for difficult couplings; fast reaction rates.[6] | Can cause guanidinylation of the N-terminus if used in large excess.[4][11] |

| Phosphonium | PyBOP, PyAOP | High | High efficiency; no risk of guanidinylation.[11] | More expensive than some alternatives.[12] |

| Carbodiimide | DCC, DIC, EDC | Moderate | Cost-effective; EDC is water-soluble.[13][22] | Often insufficient for hindered couplings; risk of racemization without additives (HOBt, Oxyma).[12][13] |

Q2: How do pseudoproline dipeptides work and when should I use them?

Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are incorporated as a single dipeptide unit. The cyclized side chain introduces a "kink" into the peptide backbone, similar to proline.[7] This structural disruption breaks the planarity required for the formation of extended β-sheet structures, which are the primary cause of on-resin aggregation.[7] You should consider using a pseudoproline dipeptide when your sequence contains stretches of contiguous hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu) that are known to promote aggregation.[1][7]

Q3: Is it better to use DMF or NMP as the primary solvent for hydrophobic sequences?

While DMF is the standard, NMP is often a better choice for synthesizing hydrophobic peptides. NMP is less polar than DMF and has a greater capacity to solvate the growing hydrophobic peptide chain, which helps to prevent on-resin aggregation and precipitation.[16][17] This improved solvation can lead to higher crude purity and overall yield, even for relatively short but extremely hydrophobic sequences.[17]

Q4: My crude peptide looks fine on MS, but I can't get a good peak on RP-HPLC. What's wrong?

This is a common issue related to poor solubility and on-column aggregation. Hydrophobic peptides can interact very strongly with the C18 stationary phase of the column, leading to broad peaks, poor resolution, or even irreversible adsorption.[2]

-

Modify Mobile Phase: Add formic acid (0.1%) to both mobile phases to ensure the peptide is protonated and improve peak shape. In difficult cases, adding a small amount of TFE or HFIP to the mobile phase can drastically improve solubility and chromatography.

-

Change Column: If using a C18 column, try a less hydrophobic stationary phase, such as C8 or C4, which will have a weaker interaction with your peptide.[17]

-

Increase Temperature: Heating the column compartment (e.g., to 40-60°C) can improve peak shape and reduce retention times.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Sterically Hindered Dipeptide using HATU

This protocol outlines a general procedure for coupling a sterically hindered amino acid (e.g., Fmoc-Val-OH) onto a resin-bound valine (Val-Resin) using HATU.

Materials:

-

Fmoc-Val-Resin (0.1 mmol scale)

-

Fmoc-Val-OH (0.5 mmol, 5 eq.)

-

HATU (0.48 mmol, 4.8 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

-

Anhydrous NMP

Procedure:

-

Resin Preparation: Swell the Fmoc-Val-Resin in NMP for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with NMP (5x) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Val-OH and HATU in NMP. Add DIPEA to the solution. Vortex for 1-2 minutes to pre-activate the carboxylic acid.[6]

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected Val-Resin. Agitate the mixture at room temperature for 2 hours.

-

Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue the reaction for another 2 hours or consider a double coupling.

-

Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution. Wash the resin thoroughly with NMP (5x) to remove excess reagents and byproducts.[6] The resin is now ready for the next deprotection and coupling cycle.

References

-

GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

-

Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

-

Müller, L. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

-

Wahlström, K. (2009). Development and characterisation of protecting groups that enhance the solubility of synthetic peptides. DiVA portal. [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]

-

Synbio Technologies. (n.d.). Guidelines for Peptide Dissolving. [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Request PDF. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]

-

Chemitry. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

-

Bordignon, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]

-

Katritzky, A. R., et al. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

-

Angell, Y. L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

-

Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

-

ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]

-

Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. [Link]

-

AAPPTEC. (2020). Synthesizing Hydrophobic Peptides. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

McMillan, R. A., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. [Link]

-

Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. [Link]

Sources

- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. blog.mblintl.com [blog.mblintl.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme.de [thieme.de]

- 10. Development and characterisation of protecting groups that enhance the solubility of synthetic peptides : Methods to improve the aqueous solubility of hydrophobic peptides [hv.diva-portal.org]

- 11. 肽偶联剂选择指南 [sigmaaldrich.com]

- 12. jpt.com [jpt.com]

- 13. bachem.com [bachem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptide.com [peptide.com]

- 16. biotage.com [biotage.com]

- 17. biotage.com [biotage.com]

- 18. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 19. researchgate.net [researchgate.net]

- 20. jpt.com [jpt.com]

- 21. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 22. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

Technical Guide: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary: The Mechanism of Failure

In Boc chemistry, the removal of the tert-butyloxycarbonyl (Boc) group is an acidolytic cleavage, typically driven by Trifluoroacetic Acid (TFA).[1][] While generally robust, "incomplete deprotection" is a silent killer of yield. It manifests not as a total failure, but as deletion sequences (des-X peptides) that are often impossible to purify from the target peptide.

The Core Mechanism:

The reaction follows an SN1 pathway. The acid protonates the urethane carbonyl, leading to the collapse of the Boc group into a tert-butyl cation (

The Failure Mode: If the Boc group is not removed, the N-terminus remains capped.[3] The subsequent coupling step fails for that specific chain, terminating its growth. The primary culprit is rarely chemical inertness but rather biophysical accessibility (aggregation) or cationic saturation (inadequate scavenging).

Diagnostic Protocol: "Is it really incomplete?"

Before altering chemistry, validate the failure. Visual observation of the resin is insufficient.

Primary Test: The Kaiser Test (Ninhydrin)

-

Principle: Reacts with free primary amines.

-

Target Result (Post-Deprotection): Deep Blue solution and beads.

-

Failure Result: Colorless or faint blue (indicates Boc is still attached).

The "Silent" False Negative: Proline & Secondary Amines

If the residue being deprotected is Proline, Sarcosine, or N-methyl amino acids, the Kaiser test will fail (remain yellow/colorless) even if deprotection was successful.

-

Corrective Action: Use the Chloranil Test or Isatin Test for secondary amines.[4][5]

-

Chloranil Positive: Dark Blue/Green beads.

-

Isatin Positive: Blue beads on yellow background.

-

Troubleshooting Scenario A: Aggregation (Steric Shielding)

Symptom: Kaiser test is negative (colorless) after standard 50% TFA/DCM treatment, but the residue is not a secondary amine. Root Cause: The peptide chain has formed internal hydrogen bonds (beta-sheets), collapsing the resin matrix and physically shielding the N-terminus from the acid.

Protocol 1: The "Swelling" Fix

Standard Boc deprotection uses 50% TFA in Dichloromethane (DCM).[6] DCM is a good swelling solvent for polystyrene, but aggregated peptides may require more disruption.

-

Drain the resin.

-

Wash 3x with DCM to remove residual water (water collapses polystyrene).

-

Treat with neat (100%) TFA for 5-10 minutes.

-

Why: High acid concentration disrupts H-bonds better than diluted mixtures.

-

-

Alternative: Use 50% TFA / 5% Phenol / 45% DCM .

-

Why: Phenol acts as a chaotrope and swelling agent, penetrating hydrophobic aggregates.

-

Protocol 2: Chaotropic Disruption (The "Magic" Mix)

If neat TFA fails, introduce chaotropic salts to break beta-sheet structures.

| Reagent | Concentration | Mechanism |

| NaClO₄ (Sodium Perchlorate) | 0.5 M in TFA/DCM | Strong chaotrope; disrupts H-bonds. |

| KSCN (Potassium Thiocyanate) | 0.5 M in TFA/DCM | Alternative chaotrope; highly effective for "difficult sequences" (e.g., poly-Ala/Val). |

Troubleshooting Scenario B: Side Reactions (The "Impurity" Trap)

Symptom: Deprotection works (positive Kaiser), but MS analysis shows mass shifts (+56 Da, +106 Da) or poor crude purity.

Root Cause: The generated tert-butyl cations (

Critical Pathway: Cation Scavenging

The

-

Tryptophan (Trp): Indole ring alkylation (+56 Da). Most Critical.

-

Methionine (Met): S-alkylation.

-

Cysteine (Cys): S-alkylation (if protecting group is labile).

-

Tyrosine (Tyr): Ring alkylation (less common with Bzl protection).

Visualization: The Scavenging Mechanism

The following diagram illustrates the competition between the scavenger and the peptide side-chains.

Caption: Competitive kinetics between scavengers and peptide nucleophiles for the reactive tert-butyl cation.

Optimized Scavenger Cocktails

Do not use "Standard" cocktails for Trp/Met containing peptides.

| Peptide Content | Recommended Cocktail (v/v) | Notes |

| Standard (No Trp/Met/Cys) | 50% TFA / 50% DCM | Simple, effective. |

| Contains Methionine | 50% TFA / 45% DCM / 5% DMS | Dimethylsulfoxide (DMS) prevents oxidation and scavenges. |

| Contains Tryptophan | 50% TFA / 45% DCM / 5% Water / 1% Indole | Avoid Thioanisole with Trp (risk of adducts). Water is a potent scavenger. |

| High Sensitivity (Cys/Trp/Met) | TFA / Phenol / Water / TIS (88:5:5:2) | The "Reagent B" style cocktail (adapted for Boc). |

Expert Tip: For Tryptophan-containing peptides, dithiothreitol (DTT) (1-5% w/v) can be dissolved directly into the TFA solution to suppress indole alkylation [1].

FAQ: Rapid Resolution Guide

Q: I see a +96 Da mass shift on my Tryptophan residue. What happened? A: This is likely a formyl group retention, not a Boc issue. If you used Boc-Trp(For)-OH, the formyl group is stable to TFA. It must be removed before HF cleavage (using piperidine/DMF) or during HF cleavage using specific thiol scavengers (like EDT), though the latter is less efficient.

Q: My resin turned purple during deprotection. Is this normal? A: If you are using Tryptophan , yes. The indole ring can oxidize or form dimers in acid, turning pink/purple. This often indicates insufficient scavenging. Add 1% Indole or DTT to your deprotection mix to act as a "sacrificial lamb" [2].

Q: Can I use Triisopropylsilane (TIS) in Boc chemistry? A: Yes, but cautiously. TIS is the gold standard for Fmoc cleavage (TFA-based), but in Boc-SPPS, we often use DCM as a co-solvent. TIS is compatible, but water is often a cheaper and highly effective scavenger for the t-butyl cation in the repetitive cycle, provided your resin tolerates it.

Q: The Kaiser test is negative, but I suspect the Boc is still there. What next? A: Perform a cleavage of a small resin aliquot .

-

Take 5-10 mg of resin.

-

Perform a mini-HF or TFMSA cleavage (or high-conc TFA if the linker allows).

-

Analyze by HPLC/MS.[7]

-

If the mass corresponds to Target + 100 Da (Boc), deprotection failed. If the mass is correct, the Kaiser test was a false negative (likely aggregation).

Visual Troubleshooting Workflow

Use this decision tree to standardize your response to deprotection issues.

Caption: Step-by-step decision logic for validating and correcting deprotection failures.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

NIH (PubMed). (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage Cocktails for Peptides Synthesized with Boc Chemistry

Welcome to the Technical Support Center for Boc Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical final step of peptide synthesis: cleavage from the resin and removal of side-chain protecting groups. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the cleavage of peptides synthesized using Boc/Bzl chemistry.

Issue 1: Unexpected Peaks in HPLC/LC-MS of Crude Peptide

Symptom: Your analytical chromatogram shows multiple peaks besides the main product peak, indicating the presence of impurities.

Probable Cause: The primary reason for unexpected peaks is the generation of highly reactive carbocations during the acidic cleavage of the Boc group and benzyl-based side-chain protecting groups.[1][2][3][4] These carbocations, particularly the tert-butyl cation from the Boc group, are potent alkylating agents that can modify nucleophilic amino acid side chains.[2][3][4][5]

Solution: The key is to effectively "trap" these carbocations before they can react with your peptide. This is achieved by adding nucleophilic reagents called scavengers to the cleavage cocktail.[1][2][4][6] The choice and concentration of scavengers are critical and depend on the specific amino acids in your peptide sequence.

Workflow for Diagnosing and Resolving Side Reactions

Caption: Troubleshooting workflow for side reactions during Boc-SPPS cleavage.

Table 1: Scavenger Selection for Sensitive Amino Acids

| Sensitive Residue | Side Reaction | Recommended Scavengers | Comments |

| Tryptophan (Trp) | Alkylation of the indole ring by tert-butyl and benzyl cations.[4][7] | Thioanisole, 1,2-ethanedithiol (EDT), p-cresol.[2][7] | Avoid using only anisole if Trp is present, as it can lead to side products.[2] Thioanisole cation adducts can potentially alkylate the indole nitrogen.[8] |

| Methionine (Met) | S-alkylation to form sulfonium salts; oxidation to methionine sulfoxide.[4][7] | Thioanisole, dimethyl sulfide (DMS).[2][6][8] | DMS can also reduce any pre-existing Met(O) back to Met, especially in "low-high" cleavage protocols. |

| Cysteine (Cys) | S-alkylation by tert-butyl cations.[4][7][9] | p-thiocresol, DMS, dithiothreitol (DTT).[2][8][10] | Proper scavenging is crucial to maintain the free thiol for disulfide bond formation or other modifications. |

| Tyrosine (Tyr) | Alkylation of the phenolic ring.[4][7] | Anisole, p-cresol, phenol.[2][10][11] | Anisole is a classic scavenger that effectively protects Tyr by acting as a carbocation sink.[2] |

| Arginine (Arg) | Protecting groups like Tosyl (Tos) are very acid stable and require longer cleavage times or stronger conditions.[8] | Cleavage time may need to be extended to 2 hours.[8] | The protecting groups on Arg (e.g., Pbf, Pmc) can also generate reactive cations that require scavenging.[7][12] |

| Aspartic Acid (Asp) | Aspartimide formation, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[6] | Cleave at lower temperatures (≤ 5°C).[8] | This side reaction is less prevalent in Boc-SPPS compared to Fmoc-SPPS because the N-terminal amine is protonated.[6] |

| Glutamic Acid (Glu) | Formation of a pyroglutamyl residue or reaction with anisole to form a ketone.[6][13] | Cleave at lower temperatures (≤ 5°C).[8] | This occurs via an acylium ion intermediate generated in strong acid.[2][13] |

Issue 2: Incomplete Cleavage or Deprotection

Symptom: The yield of the desired peptide is low, and analysis shows the presence of peptide still attached to the resin or with side-chain protecting groups remaining.

Probable Cause:

-

Insufficient reaction time or temperature: Certain protecting groups, like Arg(Tos) and Cys(pMeBzl), are more resistant to acid cleavage and require longer reaction times or slightly elevated temperatures.[2][8]

-

Inefficient cleavage reagent: The strength of the acidic reagent may be insufficient for complete cleavage from the resin or removal of all protecting groups. Anhydrous Hydrogen Fluoride (HF) is the most common and effective reagent for Boc-SPPS.[1][14] Alternatives like Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used but may not remove all protecting groups.[8]

-

Improper pre-cleavage preparation: Some protecting groups are not removed by the final strong acid cleavage and must be removed beforehand. These include His(Dnp) and Trp(For).[1][6]

Solution:

-

Optimize Reaction Conditions: For peptides containing Arg(Tos), extend the cleavage time to 2 hours at 0-5°C.[8]

-

Verify Reagent and Setup: Ensure you are using a high-quality, strong acid cleavage reagent like anhydrous HF in a specialized, HF-resistant apparatus.[1]

-

Perform Pre-Cleavage Deprotections:

-

His(Dnp): Treat the resin-bound peptide with a 20-fold molar excess of thiophenol in DMF for 1-2 hours (or overnight) at room temperature before the final cleavage.[6]

-

Trp(For): The formyl group can be removed by treating the resin with 10% piperidine in DMF at 0-5°C for 2 hours.[6] Alternatively, it can be removed during a "low-high" HF cleavage by including a thiol scavenger like p-thiocresol.[8]

-

N-terminal Boc group: It is good practice to remove the final N-terminal Boc group with 50% TFA/DCM before HF cleavage to prevent tert-butylation of sensitive residues.[2]

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind Boc/Bzl peptide synthesis and cleavage?

A1: The Boc/Bzl strategy is based on graduated acid lability.[15][16] The temporary Nα-Boc protecting group is removed at each cycle of amino acid addition using a moderate acid like 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][15] The side-chain protecting groups (mostly benzyl-based, Bzl) and the peptide-resin linkage are stable to these conditions but are cleaved simultaneously at the end of the synthesis using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[15][16]

Q2: What is the difference between a standard HF cleavage and a "low-high" HF cleavage?

A2: The "low-high" HF procedure, developed by Tam and Merrifield, is a two-step method designed to minimize side reactions.[2][6]

-

Low HF Step: The peptide-resin is first treated with a low concentration of HF in a high concentration of a scavenger, typically dimethyl sulfide (DMS).[2][8] This milder condition (SN2 mechanism) is sufficient to remove more labile protecting groups while minimizing the formation of damaging carbocations.[2]

-

High HF Step: After the "low" step, the volatile reagents are removed, and the peptide-resin is treated with neat ("high") HF to cleave the more resistant protecting groups (like Arg(Tos)) and the peptide from the resin via an SN1 mechanism.[2][8]

Sources

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthetic Peptides by HPLC: A Comparative Analysis Featuring Boc-D-Leu-Leu-OH

Executive Summary

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of synthetic peptides, a critical parameter for ensuring experimental reproducibility and therapeutic safety.[1][2] This guide provides an in-depth comparison of common Reversed-Phase HPLC (RP-HPLC) methodologies, explaining the fundamental principles and strategic choices that underpin robust analytical methods. We will use the separation of a target peptide from a common process-related impurity—represented by the hydrophobic, protected dipeptide Boc-D-Leu-Leu-OH —as a practical case study. This comparison will focus on the critical roles of stationary phase chemistry and mobile phase modifiers, providing researchers, scientists, and drug development professionals with the expertise to develop, optimize, and troubleshoot their peptide purity assessments.

Introduction: The Imperative of Peptide Purity

Common impurities originating from SPPS include:

-

Deletion Sequences: Peptides missing one or more amino acid residues.[3][6][7]

-

Truncated Sequences: Incomplete peptide chains, often capped to prevent further elongation.[6][8]

-

Incompletely Deprotected Peptides: Peptides still carrying protecting groups (e.g., Boc, Fmoc) on the N-terminus or on amino acid side chains.[3][6][9]

-

Products of Side Reactions: Modifications such as oxidation, deamidation, or racemization.[3][9]

RP-HPLC is the industry-standard method for separating and quantifying these impurities, providing a detailed purity profile of the synthetic peptide.[1][10] This guide will focus on a particularly challenging class of impurities: hydrophobic, N-terminally protected fragments, exemplified by Boc-D-Leu-Leu-OH. Such fragments can be difficult to resolve from the main product and serve as an excellent model for method development and comparison.

Fundamentals of Peptide Separation by RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity.[1] The system consists of a non-polar stationary phase (the column, typically packed with silica particles modified with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile).[1] Peptides are injected into the system and eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the C18 stationary phase and therefore require a higher concentration of organic solvent to elute, resulting in longer retention times.[1]

The Crucial Role of Ion-Pairing Reagents

Peptides are zwitterionic molecules, carrying both positive (e.g., Lys, Arg, N-terminus) and negative (e.g., Asp, Glu, C-terminus) charges. These charges can interact with residual free silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). To mitigate this, an acidic mobile phase modifier, known as an ion-pairing reagent, is used.[11][12]

These reagents, such as trifluoroacetic acid (TFA), serve two main purposes:

-

Suppressing Silanol Interactions: At a low pH (around 2), residual silanols are protonated and neutralized.

-

Forming Neutral Ion Pairs: The anionic counter-ion (e.g., TFA⁻) forms a neutral ion pair with the positively charged residues on the peptide.[13] This masks the charges, increases the peptide's overall hydrophobicity, and promotes better interaction with the stationary phase, leading to sharper peaks and improved resolution.[11][14][15]

The workflow for developing an HPLC purity method is a systematic process, as illustrated below.

Caption: Workflow for HPLC peptide purity method development.

Comparative Guide: Mobile Phase Modifiers

The choice of ion-pairing reagent is one of the most critical decisions in method development, creating a trade-off between chromatographic performance and mass spectrometry (MS) compatibility. Let's compare the three most common choices: Trifluoroacetic Acid (TFA), Formic Acid (FA), and Difluoroacetic Acid (DFA).

Scenario: Separating Target Peptide from Boc-D-Leu-Leu-OH Impurity

-

Target Peptide: A moderately hydrophilic 15-mer peptide.

-

Key Impurity: Boc-D-Leu-Leu-OH, a highly hydrophobic, protected fragment. Due to the bulky, non-polar Boc group, this impurity will be strongly retained on a C18 column.

| Feature | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | 0.1% Difluoroacetic Acid (DFA) |

| Ion-Pairing Strength | Strong[16] | Weak[17] | Intermediate[16] |

| Chromatographic Resolution | Excellent. Strong ion-pairing leads to sharp, symmetrical peaks and superior separation of closely eluting species.[16][18] | Fair. Weaker ion-pairing can result in broader peaks and reduced resolution, especially for basic peptides. | Good. Offers a balance, often providing better resolution than FA without the strong MS suppression of TFA.[16] |

| MS Signal Suppression | Severe. TFA is a strong ion suppressor in electrospray ionization (ESI-MS), making it unsuitable for sensitive LC-MS analysis.[18] | Minimal. FA is highly volatile and provides good protonation, making it the standard for LC-MS applications.[17] | Low to Moderate. Less suppression than TFA, offering a good compromise for LC-MS when higher resolution is needed.[16] |

| Retention Time | Longest retention times due to the formation of highly hydrophobic ion pairs.[14][18] | Shortest retention times. | Intermediate retention times. |

| Best Application | Purity assessment by UV detection. When maximum resolution is the primary goal and MS detection is not required.[10] | LC-MS based applications. Peptide mapping, impurity identification, and quantification by MS. | High-resolution LC-MS. When FA provides insufficient chromatographic separation but TFA's signal suppression is unacceptable.[16] |

Comparative Guide: Stationary Phase Chemistry

While the C18 column is the workhorse for peptide analysis, other stationary phases offer alternative selectivity, which can be crucial for resolving challenging impurities.

| Stationary Phase | Key Characteristics | Performance for Boc-D-Leu-Leu-OH Separation |

| C18 (Octadecylsilane) | High Hydrophobicity. The industry standard, offering strong retention for a wide range of peptides.[19] Pore sizes of 300Å are recommended for peptides to ensure access to the bonded phase surface.[20][21] | Excellent. Provides strong retention of the hydrophobic Boc-protected impurity, leading to good separation from a more hydrophilic main peptide. May require long gradients for very hydrophobic peptides. |

| C8 (Octylsilane) | Intermediate Hydrophobicity. Less retentive than C18. Useful for reducing the long run times associated with very hydrophobic peptides or large proteins.[22] | Good. Will reduce the retention time of the Boc-D-Leu-Leu-OH impurity. This can be advantageous if the impurity elutes very late on a C18 column, saving analysis time. Resolution may be slightly compromised compared to C18. |

| Phenyl-Hexyl | Alternative Selectivity. Offers moderate hydrophobicity combined with π-π interactions due to the phenyl ring structure. Particularly effective for peptides containing aromatic amino acids (Phe, Tyr, Trp).[22] | Potentially Excellent. The optimal choice depends on the main peptide's sequence. If the target peptide is rich in aromatic residues, this phase can alter the elution order and improve separation from the purely aliphatic/hydrophobic Boc-D-Leu-Leu-OH impurity. |

Experimental Protocols

Protocol 1: Standard Peptide Purity Assessment by RP-HPLC

This protocol is designed for the routine purity analysis of a synthetic peptide using standard, robust conditions.

-

System Preparation:

-

HPLC System: A quaternary or binary HPLC system with a UV detector.

-

Column: C18, 300Å, 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

Sample Diluent: Mobile Phase A.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the peptide and dissolve in 1 mL of Sample Diluent to create a 1 mg/mL stock solution.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[1]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C. Elevating the temperature can improve peak shape for hydrophobic peptides.[11][20]

-

Detection Wavelength: 214 nm (for peptide bonds).[1][10][19]

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 30.0 65 31.0 95 35.0 95 36.0 5 | 40.0 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.[1]

-

Protocol 2: System Suitability Testing (SST)

This protocol must be run before any sample analysis to verify that the chromatographic system is performing adequately.[19][23] It often uses a standard mixture containing the main peptide and a known, critical impurity.

-

Prepare SST Solution: Create a solution containing the main peptide reference standard and spiked with a known, closely eluting impurity (or use a batch known to contain this impurity).

-